3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
CAS No.: 1315610-08-2
Cat. No.: VC2683781
Molecular Formula: C8H11ClF3N3O
Molecular Weight: 257.64 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride - 1315610-08-2](/images/structure/VC2683781.png)
Specification
CAS No. | 1315610-08-2 |
---|---|
Molecular Formula | C8H11ClF3N3O |
Molecular Weight | 257.64 g/mol |
IUPAC Name | 3-piperidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H |
Standard InChI Key | FBEYDTRBWPVWFJ-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=NOC(=N2)C(F)(F)F.Cl |
Canonical SMILES | C1CC(CNC1)C2=NOC(=N2)C(F)(F)F.Cl |
Introduction
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C8H11ClF3N3O | |
Molecular Weight | 257.64 g/mol | |
Physical State | Solid (presumed) | -- |
Minimum Purity | NLT 97% | |
Water Solubility | Enhanced (as HCl salt) |
Chemical Properties
The piperidine component features a secondary amine functional group , which, in its salt form, exists as a protonated ammonium ion. This nitrogen center typically exhibits basic properties in its free form and can participate in various reactions characteristic of secondary amines, including nucleophilic substitution and addition reactions.
The 1,2,4-oxadiazole ring, which forms part of the molecule's core structure, is an aromatic heterocycle that contributes to the compound's stability and potential for interaction with biological targets . This moiety is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are important in molecular recognition processes.
Perhaps most significant is the trifluoromethyl (CF₃) group attached to the oxadiazole ring . This group imparts several important chemical characteristics:
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Enhanced lipophilicity, which can improve membrane permeability in biological systems
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Increased metabolic stability due to the strong C-F bonds that resist enzymatic degradation
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Altered electronic distribution within the molecule, potentially affecting its interactions with target proteins
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Increased acidity of nearby protons due to the electron-withdrawing nature of the CF₃ group
As a hydrochloride salt, the compound is expected to readily dissociate in aqueous solutions, liberating the free base form and hydrochloric acid . This property contributes to its improved solubility in water compared to the free base, which is particularly important for pharmaceutical applications.
Synthesis and Production
Synthetic Routes
Typically, compounds containing the 1,2,4-oxadiazole ring with a trifluoromethyl substituent might be synthesized through cyclization reactions involving amidoximes and appropriate trifluoroacetyl derivatives. The piperidine component could be introduced either before or after the formation of the oxadiazole ring, depending on the specific synthetic strategy.
A possible general synthetic route might involve:
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Preparation of a suitably substituted piperidine precursor
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Formation of an amidoxime intermediate
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Reaction with trifluoroacetic anhydride or similar trifluoro-containing reagents
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Cyclization to form the oxadiazole ring
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Conversion to the hydrochloride salt through treatment with hydrogen chloride
It's worth noting that while the search results don't provide specific synthetic procedures for this exact compound, they do mention that the compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) , suggesting that established synthetic routes exist in pharmaceutical manufacturing contexts.
Industrial Production
The compound is commercially available from specialty chemical suppliers such as CymitQuimica and MolCore BioPharmatech , suggesting established production methods exist at least on a scale sufficient for research and development purposes.
MolCore specifically mentions that they "specialize in manufacturing high-purity CAS No.1315610-08-2, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride... delivering critical API intermediates for global pharmaceutical and research industries, certified under ISO quality systems" . This indicates that the compound is produced under controlled conditions that meet international quality standards required for pharmaceutical applications.
The compound is available commercially in quantities of at least 1 gram , though larger quantities may be available upon request. This suggests production occurs at least at the multi-gram scale, which typically indicates laboratory or small-scale industrial synthesis rather than large-scale bulk manufacturing.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural confirmation. For this compound, both ¹H (proton) and ¹³C (carbon) NMR would provide valuable information:
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¹H NMR would show signals for the piperidine ring protons, with characteristic coupling patterns reflecting their relative positions
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The trifluoromethyl group would influence nearby protons through electronic effects
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¹³C NMR would reveal the carbon skeleton, with the trifluoromethyl carbon showing characteristic splitting due to C-F coupling
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¹⁹F NMR could specifically identify the trifluoromethyl group with its characteristic chemical shift
Infrared (IR) spectroscopy would reveal functional group signatures, including:
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C-F stretching vibrations from the trifluoromethyl group
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C=N stretching from the oxadiazole ring
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N-H stretching from the piperidine nitrogen (though this might be modified in the salt form)
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements. The molecular ion peak would be expected at m/z corresponding to the free base (M⁺, approximately 222), with fragment ions reflecting cleavage at various points in the molecule.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for quantitative analysis and purity determination of this compound. Potential HPLC conditions might include:
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Reversed-phase chromatography using C18 or similar stationary phases
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Mobile phases consisting of acetonitrile or methanol with buffer systems appropriate for basic compounds
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UV detection at wavelengths corresponding to the absorbance maxima of the oxadiazole ring
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Potential use of fluorescence detection leveraging the fluorine-containing structure
Thin-Layer Chromatography (TLC) might serve as a rapid screening method during synthesis and purification, with systems such as:
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Silica gel plates with solvent systems containing mixtures of dichloromethane, methanol, and ammonia or other modifiers
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Visualization using UV light or appropriate chemical developers
Gas Chromatography (GC) might be applicable for analysis of the free base form (rather than the hydrochloride salt), potentially using:
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Medium to high polarity columns such as DB-17 or similar
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Temperature programming to accommodate the compound's thermal properties
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Mass spectrometric detection for structural confirmation
For preparative purposes, column chromatography or preparative HPLC would be suitable for purification, with conditions optimized to separate the target compound from structurally similar impurities.
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